An In-Depth Technical Guide to the Synthesis and Characterization of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for tert-butyl 1,2,5-oxadiazepane-2-carboxylate (CAS No. 952151-39-2). While this specific molecule is noted in chemical supplier databases, detailed synthetic and characterization literature is sparse. This document, therefore, leverages established principles of heterocyclic and protective group chemistry to propose a robust synthetic strategy. It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this novel heterocyclic scaffold. The guide includes a step-by-step synthetic protocol, in-depth analysis of expected characterization data (NMR, IR, MS), and the underlying chemical principles governing the experimental design.
Introduction and Strategic Importance
The 1,2,5-oxadiazepane ring system represents a unique seven-membered heterocyclic scaffold. The inclusion of an oxygen and two nitrogen atoms in this arrangement offers a rich chemical space for the development of novel pharmacophores. The nitrogen atoms provide sites for substitution to modulate physicochemical properties, while the overall conformation of the seven-membered ring can be leveraged for specific interactions with biological targets. The subject of this guide, tert-butyl 1,2,5-oxadiazepane-2-carboxylate, incorporates the widely used tert-butoxycarbonyl (Boc) protecting group. The Boc group is renowned for its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions, making it an invaluable tool in multi-step organic synthesis[1][2]. This N-Boc protected derivative serves as a key building block for the elaboration of more complex molecules based on the 1,2,5-oxadiazepane core.
Proposed Synthetic Pathway
The synthesis of tert-butyl 1,2,5-oxadiazepane-2-carboxylate can be envisioned through a two-step process, starting with the formation of the core 1,2,5-oxadiazepane ring, followed by the selective protection of one of the nitrogen atoms. A plausible retrosynthetic analysis suggests a cyclization reaction to form the seven-membered ring.
Retrosynthetic Analysis and Strategy
A logical approach to the 1,2,5-oxadiazepane ring is the cyclization of a linear precursor containing the necessary heteroatoms. A potential strategy involves the reaction of a bis-electrophile with a dinucleophile. For the synthesis of the parent 1,2,5-oxadiazepane, one could consider the reaction of 2,2'-dichloroethyl ether with hydrazine. However, for the target molecule, a more controlled approach is necessary.
The proposed synthesis will therefore focus on:
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Step 1: Synthesis of 1,2,5-Oxadiazepane. This can be achieved via a cyclization reaction, for which we will adapt protocols for similar heterocyclic systems[3][4][5][6].
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Step 2: Selective N-Boc Protection. The resulting cyclic diamine will then be selectively mono-protected using di-tert-butyl dicarbonate ((Boc)₂O) under carefully controlled conditions to yield the final product[1][2][7].
Visualizing the Synthetic Workflow
Caption: Proposed two-step synthesis of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate.
Detailed Experimental Protocols
Step 1: Synthesis of 1,2,5-Oxadiazepane
This proposed procedure is adapted from analogous cyclization reactions for forming heterocyclic rings.
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Materials:
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2-(2-aminoethoxy)ethan-1-amine
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Sodium nitrite (NaNO₂)
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Hydrochloric acid (HCl)
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Diethyl ether
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Sodium hydroxide (NaOH)
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Anhydrous sodium sulfate (Na₂SO₄)
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-
Procedure:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-(2-aminoethoxy)ethan-1-amine (1.0 eq) in water and cool the solution to 0-5 °C in an ice-salt bath.
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Slowly add concentrated hydrochloric acid (2.2 eq) while maintaining the temperature below 10 °C.
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Prepare a solution of sodium nitrite (2.1 eq) in water and add it dropwise to the stirred amine solution, ensuring the temperature remains between 0-5 °C.
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After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
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Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to promote cyclization.
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Cool the mixture to room temperature and basify to pH > 12 with a cold aqueous solution of sodium hydroxide.
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Extract the aqueous layer with diethyl ether (3 x volume).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1,2,5-oxadiazepane.
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Trustworthiness and Self-Validation: The progress of the reaction can be monitored by TLC. The successful formation of the product can be initially confirmed by the disappearance of the starting amine spot. The crude product should be characterized by ¹H NMR to confirm the presence of the cyclic structure before proceeding to the next step.
Step 2: Synthesis of Tert-butyl 1,2,5-oxadiazepane-2-carboxylate
This protocol is based on well-established methods for the N-Boc protection of amines[1][2][7].
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Materials:
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1,2,5-Oxadiazepane (from Step 1)
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Procedure:
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Dissolve the crude 1,2,5-oxadiazepane (1.0 eq) in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
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Add the base (e.g., Triethylamine, 1.2 eq) to the solution and stir. For temperature-sensitive reactions, cool the mixture in an ice bath.
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Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the stirring solution.
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Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
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Quench the reaction by adding water.
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Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford tert-butyl 1,2,5-oxadiazepane-2-carboxylate as the final product. A melting point of 156.5 - 157.5 °C has been reported for this compound[8].
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Trustworthiness and Self-Validation: The successful mono-protection can be confirmed by ¹H NMR, where the integration of the Boc protons should correspond to 9H relative to the protons of the heterocyclic ring. The appearance of a single Boc signal indicates selective mono-protection.
Characterization Data
The following table summarizes the expected characterization data for the final product based on known values for similar functional groups and structures.
| Technique | Expected Observations |
| ¹H NMR | A sharp singlet at approximately 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group[9][10][11][12][13]. Multiplets in the range of 2.5-4.0 ppm corresponding to the methylene protons of the 1,2,5-oxadiazepane ring. |
| ¹³C NMR | A signal around 80 ppm for the quaternary carbon of the tert-butyl group. A signal around 28 ppm for the methyl carbons of the tert-butyl group. Signals in the range of 40-70 ppm for the carbon atoms of the heterocyclic ring. A signal around 155 ppm for the carbonyl carbon of the carbamate group. |
| IR Spectroscopy | A strong C=O stretching band in the region of 1680-1720 cm⁻¹ characteristic of the carbamate group[14][15][16][17][18]. C-H stretching bands around 2850-3000 cm⁻¹. C-N and C-O stretching bands in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (202.25 g/mol ). Characteristic fragmentation patterns may include the loss of the tert-butyl group (-57 amu) or the entire Boc group (-101 amu)[19][20][21][22][23]. |
Mechanistic Insights and Rationale
The N-Boc Protection Mechanism
The protection of the amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 1,2,5-oxadiazepane attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses to form the N-Boc protected product, along with the liberation of tert-butanol and carbon dioxide. The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction[2]. The use of a non-nucleophilic base like triethylamine is crucial to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the reaction[2].
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